Product packaging for Ethylpropionyl acetate(Cat. No.:CAS No. 15224-07-4)

Ethylpropionyl acetate

Cat. No.: B1602886
CAS No.: 15224-07-4
M. Wt: 144.17 g/mol
InChI Key: BVOQAUOJSQUGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nomenclature and Structural Representation of Ethyl 3-Oxopentanoate (B1256331)

Ethyl 3-oxopentanoate is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines. The name indicates a five-carbon (pentanoate) ester with an ethyl group attached to the oxygen of the ester functionality and a ketone (oxo) group at the third carbon position. It is also commonly referred to by its trivial name, ethyl propionylacetate. nbinno.com

The compound is uniquely identified by its Chemical Abstracts Service (CAS) Registry Number: 4949-44-4. nbinno.com Its molecular formula is C₇H₁₂O₃, and it has a molecular weight of 144.17 g/mol . nbinno.com

The structure of ethyl 3-oxopentanoate can be represented in several ways:

Structural Formula: A two-dimensional representation showing the connectivity of atoms.

SMILES (Simplified Molecular-Input Line-Entry System): A linear notation representing the molecular structure, which for ethyl 3-oxopentanoate is CCOC(=O)CC(=O)CC.

InChI (International Chemical Identifier): A textual identifier that provides a standard way to encode molecular structure information. The InChI for this compound is InChI=1S/C7H12O3/c1-3-6(8)5-7(9)10-4-2/h3-5H2,1-2H3.

Below is a table summarizing key identifiers and properties of Ethyl 3-Oxopentanoate.

PropertyValue
IUPAC Name Ethyl 3-oxopentanoate
Synonyms Ethyl propionylacetate, 3-Oxovaleric acid ethyl ester
CAS Number 4949-44-4
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
Density 1.012 g/cm³ at 25 °C
Boiling Point 193.0 ± 8.0 °C at 760 mmHg
Flash Point 77.8 ± 0.0 °C
Refractive Index 1.416

Academic Significance and Research Trajectories of Beta-Keto Esters

Beta-keto esters, including ethyl 3-oxopentanoate, are highly valuable building blocks in organic synthesis. Their academic significance stems from their versatile reactivity, possessing both nucleophilic and electrophilic sites. This dual reactivity allows them to be key intermediates in the synthesis of a wide variety of complex molecules. researchgate.net They are particularly important in the formation of carbon-carbon bonds.

Research has extensively utilized beta-keto esters as precursors for:

Pharmaceuticals: They are fundamental in the synthesis of numerous active pharmaceutical ingredients. For example, ethyl 3-oxopentanoate is a precursor in the synthesis of the anti-inflammatory drug etodolic acid. nbinno.com It has also been used in the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonist ligands, which are important in regulating metabolism. nbinno.com

Agrochemicals: The structural motifs derived from beta-keto esters are present in many pesticides and herbicides.

Heterocyclic Compounds: Their reactivity makes them ideal starting materials for constructing various ring systems, such as substituted 1,2-oxazole-4-carboxylic acids. nbinno.com

Flavors and Fragrances: Due to their often pleasant aromas, some beta-keto esters and their derivatives find applications in the food and cosmetic industries. targetmol.com

Modern research continues to explore new applications and synthetic methods for beta-keto esters, focusing on developing more efficient, selective, and environmentally friendly processes. This includes the use of biocatalysts, such as lipases, for their synthesis and transformations, as well as the development of novel metal-catalyzed reactions. google.com

Historical Development of Synthetic Approaches to Ethyl 3-Oxopentanoate and its Analogues

The primary and historically significant method for synthesizing ethyl 3-oxopentanoate is the Claisen condensation . This reaction involves the base-promoted condensation of two ester molecules. Specifically, the self-condensation of ethyl propanoate in the presence of a strong base, such as sodium ethoxide, yields ethyl 3-oxopentanoate. vedantu.comlibretexts.org

The mechanism of the Claisen condensation proceeds through several key steps:

Enolate Formation: The alkoxide base removes an alpha-hydrogen from an ester molecule, forming a nucleophilic enolate ion. libretexts.orgbyjus.com

Nucleophilic Attack: The enolate attacks the carbonyl carbon of a second ester molecule. libretexts.orgbyjus.com

Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester. libretexts.orgbyjus.com

Over time, variations and improvements to this fundamental reaction have been developed. The Dieckmann condensation , an intramolecular version of the Claisen condensation, is used to form cyclic β-keto esters. researchgate.net

Beyond the classic Claisen condensation, other synthetic strategies for β-keto esters have emerged:

Transesterification: This method involves the conversion of one ester to another by reaction with an alcohol. Lipase-catalyzed transesterification has been developed as a mild and selective method for producing chiral β-keto esters. google.com

Palladium-Catalyzed Reactions: In the mid-20th century, the development of organopalladium chemistry opened new avenues for C-C bond formation, leading to novel syntheses of β-keto ester derivatives. nih.gov

Homologation Reactions: More recent methods involve the insertion of a single carbon atom into a β-dicarbonyl compound. For instance, the use of donor-acceptor cyclopropanes, generated from silyl (B83357) enol ethers and rhodium carbenoids, can be converted to γ-keto esters, which are structurally related to β-keto esters. orgsyn.org

Fluorinated Analogues: The synthesis of fluorinated β-keto esters, such as ethyl 2-fluoro-3-oxopentanoate, has gained importance due to the unique properties fluorine imparts on bioactive molecules. These are often used as intermediates in the synthesis of pharmaceuticals like the antifungal agent voriconazole. nbinno.commdpi.com

The continuous development of synthetic methodologies highlights the enduring importance of ethyl 3-oxopentanoate and the broader class of β-keto esters in advancing the field of organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O3 B1602886 Ethylpropionyl acetate CAS No. 15224-07-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

acetyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-4-5-7(9)10-6(2)8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOQAUOJSQUGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620109
Record name Acetic pentanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15224-07-4
Record name Acetic pentanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations of Ethyl 3 Oxopentanoate

Classical Synthetic Pathways to Ethyl 3-Oxopentanoate (B1256331)

The foundational syntheses of β-keto esters like ethyl 3-oxopentanoate are rooted in classical organic reactions that facilitate the formation of carbon-carbon bonds. These methods, while historically significant, often face challenges related to reaction control and efficiency.

Condensation Reactions Utilizing Malonic Esters as Precursors

The malonic ester synthesis is a versatile method for preparing carboxylic acids and ketones. wikipedia.orglibretexts.org Its adaptation for synthesizing β-keto esters such as ethyl 3-oxopentanoate involves the acylation of a malonic ester enolate.

The general mechanism begins with the deprotonation of diethyl malonate at the α-carbon, which is acidic due to the electron-withdrawing effect of the two adjacent ester groups. chemistnotes.com A strong base, typically sodium ethoxide, is used to generate the resonance-stabilized enolate. This nucleophilic enolate then reacts with an acylating agent, such as propionyl chloride. The resulting intermediate, a propionyl malonic ester, undergoes hydrolysis and subsequent decarboxylation upon heating to yield the final β-keto ester product. chemistnotes.com

Reaction Scheme: Malonic Ester Synthesis

Enolate Formation: Diethyl malonate is treated with sodium ethoxide to form the sodiomalonic ester.

Acylation: The enolate attacks propionyl chloride in a nucleophilic acyl substitution reaction.

Hydrolysis & Decarboxylation: The resulting acyl malonic ester is hydrolyzed to a β-keto acid, which readily loses carbon dioxide upon heating to yield ethyl 3-oxopentanoate.

Approaches via Acetoacetic Esters: Historical Context and Limitations

The acetoacetic ester synthesis provides a more direct historical route to substituted ketones and is analogous to the malonic ester synthesis. wikipedia.org The classical approach to synthesizing ethyl 3-oxopentanoate via this pathway is through the Claisen condensation. wikipedia.orglibretexts.org This reaction involves the base-catalyzed self-condensation of an ester containing α-hydrogens. byjus.comuomustansiriyah.edu.iq While the direct self-condensation of ethyl propionate (B1217596) could theoretically yield the desired product, mixed Claisen condensations have been more historically relevant for creating asymmetric β-keto esters.

A more specific and historically important method is the C-acylation of ethyl acetoacetate (B1235776). In this process, the enolate of ethyl acetoacetate is first generated using a suitable base. This enolate is then acylated with propionyl chloride. The resulting intermediate, an α-acyl-β-keto ester, is then subjected to a deacetylation step (cleavage of the acetyl group) to yield ethyl 3-oxopentanoate. google.com This approach leverages the readily available ethyl acetoacetate as a starting material. wordpress.com

Challenges Associated with Early Synthetic Protocols

Early synthetic methods for organic compounds were often hampered by several challenges that impacted their reliability, safety, and scalability. rroij.com

Reagent Hazards: Classical condensation reactions frequently employed highly reactive and hazardous reagents. For instance, the use of metallic sodium or sodium ethoxide required strictly anhydrous conditions and careful handling to prevent violent reactions with any residual water or alcohol. google.comorgsyn.orgorgsyn.org These reagents pose significant fire and explosion risks, especially on a larger scale. orgsyn.org

Yield Inconsistencies: The yields of these reactions were often inconsistent. Side reactions were common, a significant issue being polyalkylation or polyacylation, where the product itself is deprotonated and reacts further. wikipedia.org In the malonic ester synthesis, for example, separating the desired mono-acylated product from the starting material and di-acylated byproducts could be difficult, leading to lower isolated yields. orgsyn.org The equilibrium nature of the Claisen condensation also meant that reaction conditions had to be carefully controlled to drive the reaction toward the product. chemistrysteps.com

Reaction Control: The lack of modern analytical techniques made it difficult to monitor reaction progress and optimize conditions. Reactions were often run for arbitrary lengths of time or until a physical change (like the dissolution of sodium) was observed. orgsyn.org This lack of precision contributed to the variability in outcomes. orgsyn.org

Advanced and Green Synthetic Strategies for Ethyl 3-Oxopentanoate

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods. These advanced strategies aim to overcome the limitations of classical protocols by employing catalysts and exploring safer, more effective reagents.

Catalyst-Mediated Condensation Reactions (e.g., Ethyl Acetoacetate and Propionyl Chloride)

A significant improvement over classical base-mediated reactions is the use of metal enolates and catalysts to control the acylation of β-keto esters. A widely adopted method involves the acylation of the magnesium enolate of ethyl acetoacetate. google.com

In this process, ethyl acetoacetate is treated with a magnesium salt, such as magnesium chloride, in the presence of a base like pyridine (B92270). google.com This forms a more stable and less reactive magnesium enolate chelate compared to the sodium enolate. The chelation helps to prevent side reactions. This enolate is then reacted with propionyl chloride. The subsequent hydrolysis of the α-acetyl-α-propionylacetate intermediate, often with ammonia, selectively removes the acetyl group to afford ethyl 3-oxopentanoate with high purity and yield. google.com The addition of a tertiary amine during the acylation step has been shown to considerably improve both the yield and the purity of the final product. google.com

Parameter Classical Method (Sodium Ethoxide) Advanced Method (Magnesium Enolate)
Base Sodium EthoxideMagnesium Chloride / Pyridine
Intermediate Sodium enolateMagnesium enolate chelate
Selectivity Lower; risk of side reactionsHigher; chelation reduces side reactions
Yield Often inconsistent and lowerGenerally higher and more reproducible
Safety Use of highly reactive sodium metal/alkoxideMilder and safer reagents

Exploration of Alternative Reagents and Reaction Conditions for Enhanced Efficiency

The principles of green chemistry encourage the use of less hazardous chemicals and the development of more atom-economical synthetic routes. chalcogen.ronih.govnih.gov In the synthesis of ethyl 3-oxopentanoate, this has led to the exploration of alternative precursors to malonic and acetoacetic esters.

One notable alternative involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). The acylation of Meldrum's acid with propionyl chloride in the presence of pyridine produces an acylated intermediate in very high yield. ucla.edu This intermediate is then simply refluxed in an alcohol, such as ethanol (B145695), to produce the target β-keto ester, ethyl 3-oxopentanoate. This method is considered highly efficient and is suitable for multigram-scale preparations. ucla.educhemicalbook.com

Key Advantages of the Meldrum's Acid Route:

High Yield: The initial acylation step proceeds with near-quantitative yield.

Simplicity: The subsequent conversion to the final ester is a straightforward alcoholysis reaction.

Scalability: The procedure is amenable to producing larger quantities of the product.

Further research focuses on developing catalytic systems that can achieve high efficiency under milder conditions, reducing energy consumption and waste generation.

Elucidation of Reaction Mechanisms in Ethyl 3-Oxopentanoate Synthesis

The synthesis of ethyl 3-oxopentanoate, a β-keto ester, is primarily achieved through the Claisen condensation reaction. openstax.org This carbon-carbon bond-forming reaction occurs between two ester molecules in the presence of a strong base, resulting in the formation of a β-keto ester after an acidic workup. wikipedia.org The mechanism is analogous to the aldol (B89426) condensation but differs in the fate of the tetrahedral intermediate formed during the reaction. openstax.orgchemistrysteps.com

The step-by-step mechanism for the Claisen condensation of ethyl propanoate is detailed below:

Step 1: Enolate Formation The reaction is initiated by a strong base, such as sodium ethoxide, which abstracts an acidic α-proton from an ethyl propanoate molecule. This deprotonation results in the formation of a resonance-stabilized enolate anion, which serves as the key nucleophile in the reaction. wikipedia.orglibretexts.org The choice of base is crucial; using the corresponding alkoxide (ethoxide for an ethyl ester) prevents transesterification, a potential side reaction where the ester's alkoxy group is exchanged. chemistrysteps.comlibretexts.org

Step 2: Nucleophilic Attack The newly formed enolate anion attacks the electrophilic carbonyl carbon of a second ethyl propanoate molecule. openstax.orglibretexts.org This nucleophilic addition leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org

Step 3: Reformation of the Carbonyl and Elimination Unlike in the aldol condensation where the intermediate is protonated, the tetrahedral intermediate in the Claisen condensation collapses. openstax.orglibretexts.org The carbonyl group is reformed, and the ethoxide ion is eliminated as a leaving group. openstax.orglibretexts.org This step, a nucleophilic acyl substitution, yields the desired β-keto ester product, ethyl 3-oxopentanoate. openstax.org

Step 4: Deprotonation of the β-Keto Ester The reaction up to this point is an equilibrium. chemistrysteps.com To drive the reaction to completion, a crucial final deprotonation step occurs. The α-protons on the carbon situated between the two carbonyl groups of the newly formed ethyl 3-oxopentanoate are significantly more acidic than the α-protons of the starting ester. openstax.orglibretexts.org The ethoxide base, regenerated in the previous step, removes one of these acidic protons to form a new, highly resonance-stabilized enolate anion. wikipedia.org This thermodynamically favorable deprotonation is the driving force of the entire reaction, pulling the equilibrium towards the product side. openstax.orgwikipedia.org This is why a full equivalent of base, rather than a catalytic amount, is required for the reaction to proceed to completion. openstax.orglibretexts.org

Step 5: Protonation In the final stage of the synthesis, an aqueous acid (such as sulfuric acid or phosphoric acid) is added to the reaction mixture. wikipedia.org This acid workup neutralizes any remaining base and protonates the resonance-stabilized enolate, yielding the final ethyl 3-oxopentanoate product. wikipedia.org

The following table summarizes the key stages of the reaction mechanism.

StepDescriptionReactants/IntermediatesProduct/Intermediate
1 Enolate Formation Ethyl propanoate, Sodium ethoxideEthyl propanoate enolate
2 Nucleophilic Attack Ethyl propanoate enolate, Ethyl propanoateTetrahedral alkoxide intermediate
3 Elimination Tetrahedral alkoxide intermediateEthyl 3-oxopentanoate, Ethoxide
4 Deprotonation Ethyl 3-oxopentanoate, EthoxideResonance-stabilized enolate of product
5 Protonation Resonance-stabilized enolate, Acid (H₃O⁺)Ethyl 3-oxopentanoate

This mechanistic pathway, characterized by the formation of an enolate followed by nucleophilic acyl substitution and a final, driving deprotonation step, is fundamental to the synthesis of ethyl 3-oxopentanoate and related β-keto esters. openstax.orgwikipedia.org

Chemical Reactivity, Transformation Pathways, and Derivative Chemistry of Ethyl 3 Oxopentanoate

Ethyl 3-Oxopentanoate (B1256331) as a Crucial Building Block in Organic Synthesis

The unique chemical structure of ethyl 3-oxopentanoate, featuring a reactive methylene (B1212753) group activated by two adjacent carbonyl functionalities, makes it an ideal precursor in various condensation and cyclization reactions. This reactivity is harnessed for the construction of diverse and complex molecular architectures.

Synthesis of Complex Heterocyclic Scaffolds (e.g., 3-propionyl-2H-cyclohepta[b]furan-2-one derivatives)

Ethyl 3-oxopentanoate is a key reactant in the synthesis of fused heterocyclic systems such as 2H-cyclohepta[b]furan-2-ones. These compounds are of interest as they are precursors to azulenes and other molecules with unique electronic and optical properties. A notable example is the reaction of ethyl 3-oxopentanoate with a tropone (B1200060) derivative.

Specifically, the reaction of ethyl 3-oxopentanoate with tropolone (B20159) p-toluenesulfonate in the presence of a base like sodium ethoxide leads to the formation of 3-propionyl-2H-cyclohepta[b]furan-2-one. The mechanism involves the deprotonation of the active methylene group in ethyl 3-oxopentanoate to form a carbanion. This nucleophile then attacks the seven-membered tropone ring, initiating a sequence of cyclization and elimination steps that result in the fused furanone ring system.

Table 1: Synthesis of 3-propionyl-2H-cyclohepta[b]furan-2-one
Reactant 1Reactant 2Catalyst/BaseProduct
Ethyl 3-oxopentanoateTropolone p-toluenesulfonateSodium ethoxide3-propionyl-2H-cyclohepta[b]furan-2-one

This synthetic strategy demonstrates the utility of ethyl 3-oxopentanoate in building complex, non-benzenoid aromatic systems. The resulting cycloheptafuranone can be further modified, serving as a versatile intermediate for more complex molecular targets.

Application in the Construction of Indole (B1671886) and Pyranoindole Systems (e.g., tetrahydropyrano[3,4-b]indole-1-acetic acid derivatives)

Ethyl 3-oxopentanoate is instrumental in synthesizing pyranoindole structures, which form the core of several biologically active compounds. A prominent application is the synthesis of 1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid derivatives. These scaffolds are of significant pharmaceutical interest.

The synthesis is typically achieved through an acid-catalyzed condensation reaction, often referred to as an oxa-Pictet-Spengler reaction, between a tryptophol (B1683683) derivative (like 7-ethyltryptophol) and ethyl 3-oxopentanoate. The reaction proceeds through the formation of an enol or enamine intermediate from the β-ketoester, which then undergoes intramolecular cyclization onto the indole ring, followed by dehydration to form the stable tetrahydropyranoindole ring system. This reaction has been utilized to prepare a series of 1-ethyl- and 1-n-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acids with various substituents on the benzene (B151609) ring.

Role as an Intermediate in the Synthesis of Pharmacologically Relevant Molecules (e.g., R-ETODOLAC precursors)

The construction of pyranoindole systems using ethyl 3-oxopentanoate has a direct application in the pharmaceutical industry, most notably in the synthesis of Etodolac (B1671708). Etodolac, chemically (RS)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid, is a non-steroidal anti-inflammatory drug (NSAID). The R-enantiomer, R-Etodolac, is also of pharmacological interest.

The key step in the synthesis of Etodolac involves the reaction of 7-ethyltryptophol with a 3-oxopentanoate ester. While some syntheses use the methyl ester (methyl 3-oxopentanoate), the fundamental reaction is the same. researchgate.net The condensation, catalyzed by acids such as HCl, H₂SO₄, or Lewis acids like boron trifluoride etherate, yields the corresponding ester of etodolac (e.g., etodolac methyl or ethyl ester). researchgate.netmdpi.com This ester is a direct precursor to the final active pharmaceutical ingredient. Subsequent hydrolysis of the ester group affords Etodolac. The efficiency and scalability of this reaction are critical for the industrial production of the drug.

Table 2: Key Reaction in Etodolac Synthesis
Indole ReactantKetoester ReactantCatalyst (Examples)Product (Precursor)
7-EthyltryptopholMethyl 3-oxopentanoate or Ethyl 3-oxopentanoateH₂SO₄, HCl, Boron trifluoride etherateEtodolac methyl ester or Etodolac ethyl ester

Transesterification Reactions Involving Ethyl 3-Oxopentanoate

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is particularly relevant for β-keto esters like ethyl 3-oxopentanoate, as it allows for the modification of the ester functionality while preserving the reactive keto-methylene system.

Studies on Catalyst-Free Transesterification Dynamics and Kinetics

Transesterification reactions are typically slow and often require a catalyst. nih.govucc.ie However, catalyst-free transesterification can be achieved under specific conditions, primarily high temperatures and pressures, often in supercritical fluids. For instance, the transesterification of oils with ethanol (B145695) can be performed without a catalyst at temperatures between 200°C and 300°C. While specific kinetic studies for the catalyst-free transesterification of ethyl 3-oxopentanoate are not widely documented, the principles from related systems apply.

Under such conditions, the alcohol acts as both a reactant and a solvent. The high temperature provides the necessary activation energy for the nucleophilic attack of the alcohol on the ester's carbonyl carbon, proceeding through a tetrahedral intermediate. The reaction is driven to completion by using a large excess of the new alcohol. A proposed method for achieving a solvent- and catalyst-free transesterification of β-ketoesters involves using microwave irradiation, which can significantly reduce reaction times.

Mechanistic Probes into Ester Exchange Processes (e.g., Arrhenius analysis, activation energy determination)

The mechanism and kinetics of transesterification for β-keto esters are distinct from those of simple esters. The presence of the C3-keto group and the enolizable α-protons plays a crucial role. Reactions that are selective for β-keto esters are believed to proceed via an enol or acylketene intermediate. nih.gov The ability of the two carbonyl groups to form a six-membered chelated transition state with a catalyst is a key factor in many catalyzed versions of this reaction. nih.govucc.ie

Kinetic studies, including Arrhenius analysis to determine activation energy, provide insight into the reaction mechanism. For the vapor-phase transesterification of ethyl acetate (B1210297) with methanol (B129727) using a silica (B1680970) gel catalyst, an Arrhenius plot was used to calculate activation energies, demonstrating the temperature dependence of the rate constant. acs.org For β-keto esters, the activation energy is influenced by the catalyst used. For example, triphenylphosphine (B44618) has been shown to catalyze the transesterification of β-keto esters with a lower activation energy compared to other catalysts like Zn(Acac)₂. researchgate.net While detailed Arrhenius data specifically for the uncatalyzed transesterification of ethyl 3-oxopentanoate is limited, studies on similar esterification and transesterification reactions show activation energies typically ranging from 30 to 60 kJ/mol, depending on the catalyst and conditions. mdpi.com

Table 3: Factors Influencing Transesterification of β-Keto Esters
FactorInfluence on ReactionMechanistic Implication
Catalyst Protic acids, Lewis acids, bases, and enzymes can accelerate the reaction. nih.govStabilizes the tetrahedral intermediate; may involve chelation with both carbonyls.
Temperature Higher temperatures increase the reaction rate.Provides the necessary activation energy for the nucleophilic attack.
Alcohol Structure of the alcohol (primary, secondary, tertiary) affects reactivity.Steric hindrance can slow the rate of nucleophilic attack.
Solvent Aprotic solvents are common; often the reacting alcohol is used in excess.Influences solubility and the position of the equilibrium.

Enzymatic Transformations and Biochemical Relevance of Ethyl 3-Oxopentanoate as a Substrate

Ethyl 3-oxopentanoate, also known as ethyl propionylacetate, serves as a versatile substrate in a variety of enzyme-catalyzed reactions. nbinno.com Its biochemical relevance is primarily centered on its role as a precursor in the synthesis of valuable chiral compounds, particularly through stereoselective reduction of its ketone group. Additionally, its ester linkage is susceptible to enzymatic hydrolysis. These transformations are of significant interest in biocatalysis for producing enantiomerically pure building blocks for pharmaceuticals and other fine chemicals. researchgate.netmedchemexpress.comchemsrc.com

The most widely studied enzymatic transformation of ethyl 3-oxopentanoate is the asymmetric reduction of its prochiral ketone to form the corresponding chiral alcohol, ethyl 3-hydroxypentanoate. This reaction is of considerable importance as it can produce either the (S)- or (R)-enantiomer with high optical purity, depending on the biocatalyst and reaction conditions employed.

A diverse range of whole-cell biocatalysts, including various yeast, fungi, and plant species, have been shown to effectively catalyze this reduction. Baker's yeast (Saccharomyces cerevisiae) is a commonly used microorganism for this purpose. oup.com Studies have demonstrated that the stereochemical outcome of the reduction with baker's yeast can be influenced by modifying the reaction conditions. For instance, the addition of inhibitors like allyl alcohol or the use of heat treatment can shift the selectivity towards the (R)-hydroxy ester. researchgate.net Combining allyl alcohol with sugar has been reported to achieve high enantiomeric excesses of 92–97%. researchgate.net

Research has explored a variety of microorganisms and plant tissues for their reductive capabilities towards ethyl 3-oxopentanoate. For example, Pastinaca sativa (parsnip) and Raphanus sativus (radish) have been identified as effective plant-based biocatalysts, with Pastinaca sativa demonstrating notable stereoselectivity. researchgate.net Among microorganisms, Rhodotorula glutinis has shown promising results across various ketone substrates. researchgate.net The enzymes responsible for this transformation are typically NADPH-dependent oxidoreductases or dehydrogenases. ufl.edu In Saccharomyces cerevisiae, two distinct NADPH-dependent oxidoreductases have been purified and characterized, one producing the (S)-hydroxy ester and the other, the (R)-hydroxy ester. researchgate.net

Table 1: Biocatalytic Reduction of Ethyl 3-Oxopentanoate by Various Organisms

Biocatalyst Product Configuration Enantiomeric Excess (ee) / Conversion Reference
Pastinaca sativa (Parsnip) (S)-Ethyl 3-hydroxypentanoate Good stereoselectivity researchgate.net
Raphanus sativus (Radish) (S)-Ethyl 3-hydroxypentanoate Lower stereoselectivity, high conversion researchgate.net
Saccharomyces cerevisiae (Baker's Yeast) (S) or (R) Selectivity depends on conditions oup.com
S. cerevisiae (with allyl alcohol & sugar) (R)-Ethyl 3-hydroxypentanoate 92-97% ee researchgate.net
Aspergillus foetidus (S)-Ethyl 3-hydroxypentanoate High optical purity researchgate.net
Rhodotorula glutinis (S)-Ethyl 3-hydroxypentanoate - researchgate.net

While less specific data is available for ethyl 3-oxopentanoate compared to its reduction, the ester functional group makes it a potential substrate for hydrolytic enzymes such as esterases and lipases. Enzymatic hydrolysis cleaves the ester bond to yield 3-oxopentanoic acid and ethanol.

Esterases and lipases are widely used in biocatalysis for the kinetic resolution of racemic esters, and it is plausible that they could be applied to ethyl 3-oxopentanoate or its derivatives. For example, lipases have been used in the hydrolysis of structurally similar compounds. molaid.comnih.govresearchgate.net The stereoselective hydrolysis of a related compound by esterases from Bacillus megaterium has also been reported, highlighting the potential for enzymes to differentiate between enantiomers through hydrolysis. researchgate.net

Advanced Analytical and Spectroscopic Characterization of Ethyl 3 Oxopentanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of ethyl 3-oxopentanoate (B1256331). Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of ethyl 3-oxopentanoate displays characteristic signals that correspond to the different types of protons present in the molecule. The ethyl ester group gives rise to a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-). The protons of the propionyl group also show distinct signals. Due to the presence of keto-enol tautomerism, the spectrum can be complex, showing signals for both the keto and enol forms. In the keto form, the α-protons adjacent to the ketone are typically observed in the range of 2.1–2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the molecular structure by identifying all unique carbon atoms. Key signals include those for the carbonyl carbons of the ester and ketone groups, the carbons of the ethyl group, and the carbons of the propionyl group. For instance, the ester carbonyl carbon typically appears around 167.1 ppm, while the ketone carbonyl carbon is observed at approximately 200.1 ppm. rsc.org The presence of signals corresponding to the enol form can also be detected.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Ethyl 3-oxopentanoate

Assignment ¹H NMR (CDCl₃) δ (ppm) ¹³C NMR (CDCl₃) δ (ppm)
Keto Form CH₃ (ethyl)1.24 (t)14.0
Keto Form -O-CH₂- (ethyl)4.19 (q)60.5
Keto Form -CO-CH₂-CO-3.46 (s)50.14
Keto Form -CO-CH₂-CH₃2.62 (q)31.3
Keto Form -CO-CH₂-CH₃1.07 (t)9.3
Ester C=O-167.1
Ketone C=O-200.1
Enol Form =C-OH12.12 (s)175.42
Enol Form =CH-4.99 (s)89.79

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from various sources. rsc.orgredalyc.org

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating ethyl 3-oxopentanoate from impurities and for its quantitative determination. Gas chromatography and high-performance liquid chromatography are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for assessing the purity of ethyl 3-oxopentanoate. The gas chromatograph separates the compound from any volatile impurities, and the mass spectrometer provides mass-to-charge ratio (m/z) data that aids in identification. The fragmentation pattern of ethyl 3-oxopentanoate in the mass spectrometer is characteristic and can be used to confirm its identity. The molecular ion peak confirms the molecular weight of the compound. For instance, a typical mass spectrum might show a base peak at m/z 57. redalyc.org

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography (HPLC) is a versatile method for the quantitative analysis of ethyl 3-oxopentanoate. thebioscan.comnih.gov The development of a robust HPLC method involves optimizing several parameters to achieve good separation and detection.

Stationary Phase: A common choice for the analysis of moderately polar compounds like ethyl 3-oxopentanoate is a reversed-phase C18 column. japsonline.com

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile. researchgate.net The composition can be isocratic (constant) or a gradient (varied over time) to ensure effective separation. japsonline.com

Detection: Ultraviolet (UV) detection is often used, with the wavelength set to a value where the compound exhibits significant absorbance. researchgate.net

The developed HPLC method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity. thebioscan.com

Table 2: Typical HPLC Method Parameters for Ethyl 3-oxopentanoate Analysis

Parameter Condition
Column Reversed-phase C18
Mobile Phase Acetonitrile/Water or Methanol/Water mixture
Flow Rate Typically 0.8 - 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 205 nm)
Injection Volume 10 - 20 µL

Note: These are general parameters and may require optimization for specific applications. japsonline.comresearchgate.net

Other Spectroscopic Methods for Molecular Characterization (e.g., Infrared Spectroscopy for functional group analysis)

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in ethyl 3-oxopentanoate. The IR spectrum shows characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key characteristic absorption bands for ethyl 3-oxopentanoate include:

A strong absorption band for the ester carbonyl (C=O) stretch, typically appearing around 1740 cm⁻¹.

A strong absorption band for the ketone carbonyl (C=O) stretch, usually observed around 1715-1725 cm⁻¹.

C-O stretching vibrations for the ester group are also present in the fingerprint region. libretexts.org

The presence and position of these bands provide clear evidence for the key functional groups in the molecule.

Table 3: Characteristic Infrared Absorption Bands for Ethyl 3-oxopentanoate

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Ester C=OStretch~1740
Ketone C=OStretch~1715 - 1725
C-H (alkane)Stretch~2850 - 3000
C-O (ester)Stretch~1050 - 1260

Note: The exact positions of IR bands can be influenced by the molecular environment and sample state. libretexts.org

Theoretical and Computational Chemistry Studies of Ethyl 3 Oxopentanoate

Quantum Chemical Calculations for Conformational Analysis and Stability

Quantum chemical calculations are fundamental for exploring the potential energy surface of ethyl 3-oxopentanoate (B1256331) to identify its stable conformations and understand the factors governing its stability. The conformational flexibility of this β-keto ester is primarily due to the rotation around several single bonds and, most importantly, the existence of keto-enol tautomerism. masterorganicchemistry.com

The molecule exists in a dynamic equilibrium between its keto form and one or more enol forms. libretexts.org Quantum mechanical methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT), are employed to calculate the geometries and energies of these tautomers. researchgate.netkatwacollegejournal.com For β-dicarbonyl compounds, the enol form is often significantly stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. masterorganicchemistry.comresearchgate.net

Computational studies on similar systems, like acetylacetone, have shown that the enol form can be more stable than the keto form in the gas phase. katwacollegejournal.com Calculations for ethyl 3-oxopentanoate would involve:

Geometry Optimization: Finding the lowest energy structure for the keto tautomer and various possible enol tautomers (E/Z isomers).

Energy Calculation: Determining the relative electronic and Gibbs free energies of each stable conformer to predict their populations at equilibrium. researchgate.net

Transition State Search: Identifying the transition state structure for the keto-enol interconversion and calculating the activation energy barrier for this process. katwacollegejournal.com

These calculations reveal that the stability is influenced by electronic effects, steric hindrance, and the formation of intramolecular hydrogen bonds. nih.gov The results provide a detailed picture of the molecule's conformational landscape, which is crucial for understanding its chemical behavior.

Table 1: Overview of Computational Methods and Their Applications

Computational MethodPrimary Application for Ethyl 3-oxopentanoateKey Insights Provided
Quantum Mechanics (QM)Conformational Analysis & StabilityRelative energies of keto-enol tautomers, rotational barriers, stable geometries. researchgate.netkatwacollegejournal.com
Density Functional Theory (DFT)Reaction Mechanisms & Transition StatesActivation energies, reaction pathways, electronic properties (HOMO/LUMO), and predicted spectra. unibo.itnih.govresearchgate.net
Molecular Dynamics (MD)Solvent Effects & InteractionsSolvation structure, diffusion coefficients, conformational changes in solution, and surface interactions. mdpi.comnih.gov

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the intricate details of chemical reactions. nih.gov For ethyl 3-oxopentanoate, DFT calculations are instrumental in elucidating reaction mechanisms, rationalizing product selectivity, and understanding reactivity. unibo.it This is achieved by mapping the potential energy surface for a given reaction, which involves calculating the energies of reactants, intermediates, transition states, and products. researchgate.netresearchgate.net

Key applications of DFT in studying the reactions of ethyl 3-oxopentanoate include:

Enolate Formation and Alkylation: The active methylene (B1212753) group of ethyl 3-oxopentanoate is readily deprotonated to form an enolate. DFT can model this deprotonation step and the subsequent nucleophilic attack of the enolate on an electrophile (e.g., an alkyl halide). Calculations can predict the regioselectivity (C-alkylation vs. O-alkylation) and stereoselectivity by comparing the activation energies of the competing pathways.

Condensation Reactions: DFT is used to study the mechanism of condensation reactions, such as the Claisen condensation, identifying the key intermediates and transition states involved in the carbon-carbon bond formation.

Cycloaddition Reactions: The enol or enolate form of ethyl 3-oxopentanoate can participate in cycloaddition reactions. DFT calculations can predict the feasibility, regiochemistry, and stereochemistry of these reactions by analyzing the frontier molecular orbitals (HOMO-LUMO) of the reactants and the energies of the transition states.

Molecular Dynamics Simulations for Solvent Effects and Interaction Studies

While quantum chemical calculations are often performed in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study molecules in an explicit solvent environment. mdpi.com MD simulations model the motion of every atom in the system over time, offering a dynamic picture of the interactions between ethyl 3-oxopentanoate and the surrounding solvent molecules. nih.govmdpi.com

MD simulations are particularly useful for understanding:

Solvation Structure: Analyzing the radial distribution functions from an MD trajectory reveals how solvent molecules arrange themselves around the solute. This can show, for example, specific hydrogen bonding between a protic solvent and the carbonyl oxygens of ethyl 3-oxopentanoate.

Conformational Dynamics: The solvent can significantly influence the keto-enol equilibrium and the rotational preferences of the molecule. masterorganicchemistry.com MD simulations can track the conformational changes of ethyl 3-oxopentanoate in different solvents, providing insights into how the solvent stabilizes or destabilizes certain conformers. nih.gov

Transport Properties: MD simulations can be used to calculate diffusion coefficients and other transport properties of ethyl 3-oxopentanoate in various media, which is relevant for understanding reaction kinetics in solution. rsc.org

Interactions with Surfaces: In the context of heterogeneous catalysis, MD simulations can model the adsorption and interaction of ethyl 3-oxopentanoate on a catalyst surface, revealing the preferred binding modes and orientations. nih.gov

These simulations provide a bridge between the behavior of an isolated molecule and its properties in a real-world chemical system, highlighting the crucial role of the local environment. mdpi.com

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which aids in their experimental characterization. researchgate.net Furthermore, analysis of the calculated electronic structure provides a robust framework for predicting chemical reactivity.

Prediction of Spectroscopic Properties: DFT and other quantum chemical methods can accurately predict various spectroscopic data.

IR Spectra: By calculating the vibrational frequencies of the molecule, a theoretical Infrared (IR) spectrum can be generated. researchgate.net This is particularly useful for identifying characteristic peaks, such as the C=O stretching frequencies of the ketone and ester groups, which appear at distinct positions. Comparing the computed spectrum with the experimental one helps confirm the molecular structure.

NMR Spectra: The chemical shifts (δ) for ¹H and ¹³C NMR spectra can be calculated with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net These predictions are invaluable for assigning complex spectra and verifying structural assignments.

Prediction of Reactivity Profiles: The electronic properties calculated using DFT can be used to predict how and where a molecule will react.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack. researchgate.net For ethyl 3-oxopentanoate, the HOMO of the enolate form is typically localized on the α-carbon and the enolate oxygen, explaining its nucleophilicity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions (negative potential) indicate electron-rich areas prone to attack by electrophiles, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack. For ethyl 3-oxopentanoate, the carbonyl oxygens are sites of high negative potential. nih.gov

Table 2: Typical Spectroscopic Data for a β-Keto Ester like Ethyl 3-oxopentanoate

Spectroscopic TechniqueFeatureTypical Experimental Value (cm-1 for IR, ppm for NMR)Basis of Computational Prediction
Infrared (IR) SpectroscopyEster C=O Stretch~1740 cm-1Calculation of vibrational frequencies (DFT).
Infrared (IR) SpectroscopyKetone C=O Stretch~1720 cm-1Calculation of vibrational frequencies (DFT).
1H NMR Spectroscopyα-Protons (CH2)~3.4-3.6 ppmCalculation of nuclear magnetic shielding tensors (GIAO-DFT). researchgate.net
13C NMR SpectroscopyKetone Carbonyl (C=O)~200-205 ppmCalculation of nuclear magnetic shielding tensors (GIAO-DFT). researchgate.net
13C NMR SpectroscopyEster Carbonyl (C=O)~167-170 ppmCalculation of nuclear magnetic shielding tensors (GIAO-DFT). researchgate.net

Table 3: Compound Names Mentioned in the Article

Systematic or Common Name
Ethyl 3-oxopentanoate
Ethyl propionylacetate
Acetylacetone

Industrial Relevance and Process Optimization for Ethyl 3 Oxopentanoate Production

Economic Considerations and Scalability of Synthetic Methods

The economic viability and scalability of producing Ethyl 3-oxopentanoate (B1256331) are contingent on several factors, including raw material costs, energy consumption, process complexity, and achievable yields. The primary synthetic routes considered for industrial-scale production are the Claisen condensation and Fischer esterification, alongside more specialized methods.

Claisen Condensation: This is a fundamental carbon-carbon bond-forming reaction used to produce β-keto esters. libretexts.orglibretexts.org Its scalability is a recognized advantage for industrial applications. numberanalytics.com The economics of this route are influenced by the cost of the starting ester and the base required for the reaction. A full equivalent of a base, such as sodium ethoxide, is necessary because the resulting β-keto ester product is acidic and is deprotonated by the base, a step that drives the reaction equilibrium towards the product and ensures high yields. libretexts.org Process optimization studies have demonstrated significant potential for economic improvement. For instance, a simple change in solvent from ethanol (B145695) to tetrahydrofuran (B95107) (THF) in a Claisen condensation process dramatically reduced the reaction time from 20 hours to just 10 minutes, with a concurrent increase in yield from 73% to 87%. celonpharma.com Such improvements drastically increase throughput and reduce operational costs.

Fischer Esterification: This method involves the acid-catalyzed esterification of 3-oxopentanoic acid with ethanol. While a standard and well-understood industrial process, its economic feasibility depends on the availability and cost of the precursor keto acid. This route is common for producing various esters and benefits from established technologies. mdpi.com

Process Intensification: Modern chemical manufacturing increasingly relies on process intensification to reduce costs and improve sustainability. Techniques such as reactive distillation, which combines chemical reaction and product separation into a single unit, offer significant economic advantages by lowering both capital investment and energy costs. tcichemicals.com For ester production processes similar to that of Ethyl 3-oxopentanoate, reactive distillation has been shown to be more economical than conventional batch processes. mdpi.comntnu.no The use of continuous flow reactors is another key strategy for scalability, offering enhanced safety, better reaction control, and significantly higher space-time yields. celonpharma.comakjournals.com

Raw Material and Catalyst Costs: The selection of raw materials and catalysts is a major economic driver. For example, a process for a related compound that starts from the more readily available 2,3-dihydrofuran (B140613) instead of a more complex tryptophol (B1683683) was developed to improve cost-effectiveness. beilstein-journals.org Catalyst choice also plays a role; while traditional mineral acids like sulfuric acid are common, research into alternatives like aluminium chloride hexahydrate shows potential for cleaner production and a potential reduction in energy requirements by over 50% in related esterifications. arxiv.orgenvironmentclearance.nic.in

Comparative Analysis of Industrial Production Feasibility and Efficiency

A comparative analysis of the primary methods for producing Ethyl 3-oxopentanoate highlights the trade-offs between yield, reaction conditions, and industrial applicability.

Synthetic Method Key Reagents & Conditions Reported Yield Advantages Limitations
Claisen Condensation Ester (e.g., Ethyl Propionate), Strong Base (e.g., NaOEt), Solvent (e.g., EtOH, THF)73-87% celonpharma.comHigh atom economy, well-established, and highly scalable. numberanalytics.com Amenable to significant optimization (e.g., reaction time reduction from 20h to 2 min). celonpharma.comRequires a full stoichiometric equivalent of a strong base. libretexts.org The choice of solvent and base is critical to avoid side reactions like transesterification. libretexts.org
Fischer Esterification 3-Oxopentanoic Acid, Ethanol, Acid Catalyst (e.g., H₂SO₄)High (process dependent)Standard, well-understood industrial process. Can be run in continuous reactors. mdpi.comDependent on the availability and cost of the starting keto acid. Equilibrium-limited reaction requires removal of water to achieve high conversion.
Isomerization of 3-hydroxy-4-pentenoate Ethyl 3-hydroxy-4-pentenoate, Platinum Catalyst, Toluene62% google.comUtilizes a catalytic approach.Involves multiple preceding steps to synthesize the starting material. google.com Requires a precious metal catalyst (platinum). google.com
Condensation involving Tryptophols 7-Ethyltryptophol, Methyl 3-oxopentanoate, Acid CatalystHigh (process dependent)Direct route to key precursors for pharmaceuticals like Etodolac (B1671708). beilstein-journals.orgenvironmentclearance.nic.inSpecific to the synthesis of particular downstream products. May require more complex starting materials, potentially increasing costs. beilstein-journals.org

Feasibility and Efficiency Insights:

The Claisen condensation stands out as a highly feasible and efficient route for large-scale industrial production. Its primary advantage is the direct formation of the target β-keto ester from simpler ester precursors. The ability to dramatically shorten reaction times and improve yields through solvent selection and transfer to continuous flow systems makes it economically attractive. celonpharma.com This adaptability allows for high throughput and productivity, key metrics for industrial manufacturing.

Q & A

Q. What are the standard methods for synthesizing and characterizing Ethylpropionyl acetate (ethyl 3-oxopentanoate) in laboratory settings?

Researchers typically synthesize this compound via esterification of 3-oxopentanoic acid with ethanol under acidic catalysis. Characterization involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., <sup>1</sup>H and <sup>13</sup>C NMR to identify ester carbonyl and α-keto groups) and gas chromatography-mass spectrometry (GC-MS) to verify purity . The molecular formula (C7H12O3) and weight (144.17 g/mol) should align with theoretical calculations .

Q. Which analytical techniques are most reliable for assessing the purity and stability of this compound?

High-performance liquid chromatography (HPLC) with UV detection is used for quantifying impurities, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups. Stability studies under varying temperatures and humidity levels (e.g., 25°C/60% RH) can monitor degradation products, as recommended in pharmaceutical research guidelines . Accelerated stability testing protocols, such as those in ICH Q1A, are applicable .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety measures include using fume hoods for volatile compound handling, wearing nitrile gloves and protective goggles, and adhering to OSHA-compliant exposure limits. This compound should be stored in airtight containers at ≤4°C to prevent degradation, as outlined in chemical safety data sheets . Spill containment requires inert absorbents like vermiculite, followed by disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictory data in kinetic studies of this compound’s reactivity under varying pH conditions?

Contradictions often arise from unaccounted variables like ionic strength or temperature fluctuations. Methodological refinement includes:

  • Conducting controlled experiments with buffered systems (e.g., acetate buffer at pH 4.5–5.5 ).
  • Using stopped-flow spectrophotometry to capture rapid reaction intermediates.
  • Applying multivariate statistical analysis to isolate confounding factors .

Q. What experimental designs are optimal for investigating this compound’s role in enzyme-catalyzed ester hydrolysis?

A two-phase approach is recommended:

  • Phase 1 (In vitro): Use purified esterases (e.g., porcine liver esterase) with substrate concentrations spanning 0.1–10 mM. Monitor hydrolysis via UV-Vis spectroscopy at 240 nm (keto group absorption).
  • Phase 2 (In silico): Perform molecular docking simulations (e.g., AutoDock Vina) to model enzyme-substrate interactions, validating results with kinetic parameters (Km, Vmax) .

Q. How can researchers address challenges in quantifying this compound’s degradation products during long-term storage?

Degradation pathways (e.g., hydrolysis to 3-oxopentanoic acid) require:

  • Periodic sampling and analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Comparative studies using isotopically labeled analogs (e.g., <sup>13</sup>C-Ethylpropionyl acetate) to trace degradation kinetics .
  • Stability-indicating methods validated per ICH Q2(R1) guidelines .

Q. What interdisciplinary methodologies enhance the study of this compound’s interactions with lipid membranes?

Combine biophysical and computational techniques:

  • Experimental: Langmuir-Blodgett troughs to measure monolayer insertion thermodynamics.
  • Computational: Molecular dynamics simulations (e.g., GROMACS) to model bilayer permeability.
  • Analytical: Differential scanning calorimetry (DSC) to assess phase behavior changes .

Methodological and Ethical Considerations

Q. How should researchers design studies to comply with ethical standards when using this compound in biological models?

  • In vivo studies: Obtain Institutional Animal Care and Use Committee (IACUC) approval, specifying dose ranges and endpoints.
  • Data transparency: Disclose all experimental conditions (e.g., solvent purity, temperature) to ensure reproducibility, as mandated by analytical chemistry standards .
  • Conflict resolution: Pre-register hypotheses and analytical plans to mitigate bias, following protocols in evidence-based practice guidelines .

Q. What strategies mitigate risks when scaling up this compound synthesis for pilot studies?

  • Optimize reaction conditions (e.g., solvent-free esterification) to reduce hazardous waste.
  • Implement process analytical technology (PAT) for real-time monitoring of reaction parameters .
  • Validate scalability using quality-by-design (QbD) principles, as outlined in pharmaceutical manufacturing guidelines .

Data Interpretation and Reporting

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for this compound’s physicochemical properties?

Discrepancies often stem from force field inaccuracies or solvent effects. Solutions include:

  • Recalibrating computational models with experimental data (e.g., Hansen solubility parameters).
  • Using hybrid quantum mechanics/molecular mechanics (QM/MM) for higher accuracy .
  • Reporting both predicted and observed values with confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethylpropionyl acetate
Reactant of Route 2
Reactant of Route 2
Ethylpropionyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.